molecular formula C22H36O2 B1674614 Ganaxolone CAS No. 38398-32-2

Ganaxolone

Cat. No. B1674614
CAS RN: 38398-32-2
M. Wt: 332.5 g/mol
InChI Key: PGTVWKLGGCQMBR-FLBATMFCSA-N
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Description

Ganaxolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor complex . It is used to treat seizures in patients with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder (CDD) .


Synthesis Analysis

Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone . The 3β-methyl group renders the molecule orally bioavailable in comparison with its analog, allopregnanolone .


Molecular Structure Analysis

The chemical formula of Ganaxolone is C22H36O2 . It has an exact mass of 332.27 and a molecular weight of 332.528 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Ganaxolone .


Physical And Chemical Properties Analysis

Ganaxolone is orally bioavailable due to its 3β-methyl substitution . Its oral bioavailability is approximately 10% in the fed state with an approximate half-life (t1/2) of 2 to 3 hours .

Scientific Research Applications

Anticonvulsant Activity

Ganaxolone has been assessed for its anticonvulsant activity, demonstrating efficacy in reducing seizure frequency and severity across different models. Studies reveal its potential in treating epilepsy, including refractory infantile spasms and status epilepticus, by enhancing GABAergic inhibition, which is fundamental in controlling neuronal excitability. Its unique action on both synaptic and extra-synaptic GABAA receptors differentiates it from traditional antiepileptic drugs, offering a novel approach to epilepsy management (Laxer et al., 2000); (Gasior et al., 2000); (Reddy & Rogawski, 2010).

Neuroprotective Effects

Research into ganaxolone's neuroprotective effects has highlighted its potential in mitigating brain injury and enhancing neurodevelopmental outcomes, particularly in neonatal seizure contexts. Its ability to provide both seizure control and neuroprotection, with a high safety profile when administered early following hypoxic events, suggests its utility in preventing or reducing the incidence of enduring disabilities associated with various neurological conditions (Yawno et al., 2017).

Behavioral and Cognitive Improvements

Ganaxolone has shown promise in improving behavioral deficits and cognitive impairments in models of neurodevelopmental and neuropsychiatric disorders, including Angelman syndrome and post-traumatic stress disorder (PTSD). These studies underscore its potential in addressing GABAergic dysfunction and enhancing inhibitory neuronal signaling, leading to symptomatic relief in conditions characterized by behavioral abnormalities and cognitive deficits (Ciarlone et al., 2017); (Pinna & Rasmusson, 2014).

Mechanistic Insights

Investigations into ganaxolone's mechanism of action have provided insights into its effects on GABAA receptor gene expression and the modulation of neurosteroid signaling pathways. These studies contribute to our understanding of how ganaxolone influences GABAergic neurotransmission and its implications for treating various epileptic and neuropsychiatric conditions (Mascia et al., 2002).

Clinical Implications

Clinical trials and meta-analyses of ganaxolone in treating refractory epilepsy have underscored its efficacy and safety, providing a foundation for its potential inclusion in therapeutic regimens for epilepsy and related neurological disorders. These studies highlight the clinical relevance of ganaxolone's pharmacological profile and its role in addressing unmet needs in epilepsy treatment (Meng et al., 2022).

Safety And Hazards

Ganaxolone can cause somnolence (sleepiness) and sedation . These risks increase if patients use Ganaxolone with central nervous system depressants, such as alcohol . Health care providers should monitor patients for suicidal behavior and thoughts .

Future Directions

Ganaxolone received its first approval in March 2022 in the USA for the treatment of seizures associated with CDD in patients 2 years of age and older . It is expected to be available through a designated specialty pharmacy in July 2022 . In the EU, a Marketing Authorization Application has been filed for Ganaxolone in the treatment of seizures associated with CDD . An opinion from the Committee for Medicinal Products for Human Use is expected later this year . Oral Ganaxolone is also currently undergoing phase III evaluation in the treatment of tuberous sclerosis complex-related epilepsy, while an intravenous formulation of Ganaxolone is being evaluated in refractory status epilepticus .

properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTVWKLGGCQMBR-FLBATMFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046503
Record name Ganaxolone
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Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Low aqueous solubility
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
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Mechanism of Action

Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation
Record name Ganaxolone
Source DrugBank
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Product Name

Ganaxolone

CAS RN

38398-32-2
Record name Ganaxolone
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Record name Ganaxolone [USAN:INN]
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Record name Ganaxolone
Source DrugBank
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Record name Ganaxolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
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Record name GANAXOLONE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

190-198C
Record name Ganaxolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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